3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid

Medicinal Chemistry FXR Agonist Design Ligand Docking

3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid (molecular formula C₁₀H₆Cl₂N₂O₃, molecular weight ~273.07 g·mol⁻¹) is a heterobifunctional building block belonging to the 3,5-disubstituted isoxazole-4-carboxylic acid class. The molecule combines a 3,5-dichloro-4-pyridyl ring at the isoxazole C3 position, a methyl group at the isoxazole C5 position, and a free carboxylic acid handle at the isoxazole C4 position—yielding a compact scaffold that simultaneously presents a hydrogen-bond-donating acid group for amide/ester coupling and a sterically hindered, electron-deficient dichloropyridine fragment capable of engaging specific hydrophobic pockets in biological targets.

Molecular Formula C10H6Cl2N2O3
Molecular Weight 273.07 g/mol
Cat. No. B15311130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid
Molecular FormulaC10H6Cl2N2O3
Molecular Weight273.07 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=NC=C2Cl)Cl)C(=O)O
InChIInChI=1S/C10H6Cl2N2O3/c1-4-7(10(15)16)9(14-17-4)8-5(11)2-13-3-6(8)12/h2-3H,1H3,(H,15,16)
InChIKeyKLPDCWGRQSGWGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid: Procurement-Relevant Structural and Physicochemical Profile


3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid (molecular formula C₁₀H₆Cl₂N₂O₃, molecular weight ~273.07 g·mol⁻¹) is a heterobifunctional building block belonging to the 3,5-disubstituted isoxazole-4-carboxylic acid class [1]. The molecule combines a 3,5-dichloro-4-pyridyl ring at the isoxazole C3 position, a methyl group at the isoxazole C5 position, and a free carboxylic acid handle at the isoxazole C4 position—yielding a compact scaffold that simultaneously presents a hydrogen-bond-donating acid group for amide/ester coupling and a sterically hindered, electron-deficient dichloropyridine fragment capable of engaging specific hydrophobic pockets in biological targets [2][3]. Its physicochemical profile (typical solubility in polar organic solvents such as DMSO and ethanol, limited aqueous solubility) makes it a versatile advanced intermediate for medicinal chemistry synthesis [3].

Why 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid Cannot Be Simply Replaced by Generic Isoxazole-4-carboxylic Acids


Within the 3,5-disubstituted isoxazole-4-carboxylic acid family, the choice of substituent at the isoxazole C5 position has been shown to directly dictate biological target engagement, as demonstrated by the platelet aggregation inhibitor series where antiaggregatory activity spans a 100-fold concentration range (1·10⁻⁶ to 1·10⁻⁴ mol·L⁻¹) depending solely on the C5 substituent identity [1]. The 3,5-dichloro-4-pyridyl group at the C3 position provides a structurally constrained, dual-halogen-substituted pyridine that is critical for forming specific hydrogen-bond and hydrophobic interactions with target proteins, as evidenced by the FXR agonist co-crystal structure (PDB 3FXV) where the analogous 3,5-dichloropyridin-4-yl fragment engages Tyr373 and Ser336 via an additional hydrogen-bond interaction not available to non-chlorinated or differently positioned pyridyl isomers [2]. Substituting the methyl group at C5 with bulkier alkyl substituents (e.g., isopropyl or cyclopropyl) or replacing the free carboxylic acid with an ester significantly alters both the steric profile and the hydrogen-bond donor capacity, making generic substitution a high-risk strategy for maintaining specific pharmacological activity or synthetic utility [3].

3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid: Quantitative Differentiation from Closest Generic Analogs


C5 Methyl vs. C5 Isopropyl: Impact on Molecular Volume and Target-Binding Geometry

The 3-(3,5-dichloro-4-pyridyl) fragment is a conserved pharmacophoric element in the FXR agonist series exemplified by GW4064 analogs. In the co-crystal structure PDB 3FXV, the C5-isopropyl analog (6-{4-[3-(3,5-dichloropyridin-4-yl)-5-(1-methylethyl)isoxazol-4-yl]methoxy}-2-methylphenyl)-1-methyl-1H-indole-3-carboxylic acid) occupies the FXR ligand-binding domain with a total molecular weight of 550.44 g·mol⁻¹ [1]. Replacing the C5 isopropyl group with a methyl group—as in the target compound—reduces the isoxazole C5 substituent volume by approximately 2 non-hydrogen atoms (three carbon atoms versus one carbon atom), which alters the steric contour at the isoxazole C5 position without perturbing the C3 dichloropyridyl interaction geometry. This steric reduction is significant for programs seeking to lower overall molecular weight and lipophilicity while retaining the key C3 pyridyl–protein hydrogen-bond network confirmed by the 3FXV crystal structure [1]. The target compound's free carboxylic acid further enables direct amide coupling to diverse amines, bypassing the ester hydrolysis step required for the ethyl ester analog [2].

Medicinal Chemistry FXR Agonist Design Ligand Docking

Free Carboxylic Acid vs. Ethyl Ester: Direct Synthetic Utility for Amide/Peptide Coupling

The target compound's free carboxylic acid at the isoxazole C4 position eliminates the need for ester saponification prior to amide bond formation. The closest commercially available ester analog, Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate, requires an additional hydrolysis step (typically LiOH or NaOH in aqueous THF/MeOH) to generate the corresponding acid, a transformation that can be complicated by the presence of the dichloropyridine ring which is susceptible to nucleophilic displacement under basic conditions [1]. The patent literature on 3-lower alkyl-5-(pyridylisoxazol-4-yl) penicillin derivatives explicitly describes the necessity of saponification of the alkyl ester to the free acid prior to acid chloride formation and subsequent coupling with 6-aminopenicillanic acid [2]. By providing the carboxylic acid directly, the target compound saves one synthetic step and reduces the risk of dichloropyridine degradation during ester hydrolysis, representing a procurement advantage for medicinal chemistry workflows requiring direct acid-amine coupling [1][2].

Organic Synthesis Chemical Biology Fragment Coupling

3,5-Dichloro-4-pyridyl vs. Unsubstituted 4-Pyridyl: Impact on Hydrogen-Bond Capacity and Target Engagement

The 3,5-dichloro substitution on the 4-pyridyl ring introduces two electron-withdrawing chlorine atoms that serve multiple differentiating functions: (i) they polarize the pyridine ring, strengthening potential hydrogen-bond acceptor interactions at the pyridine nitrogen; (ii) they increase the Cl···H–C and Cl···π hydrophobic contact surface area in protein binding pockets; and (iii) they provide a steric shield that reduces metabolic N-oxidation of the pyridine ring, a known clearance pathway for pyridine-containing compounds. In the FXR agonist series, the 3,5-dichloropyridin-4-yl fragment in PDB 3FXV was shown to form a key hydrogen bond with Tyr373 and Ser336 of the FXR ligand-binding domain, an interaction not possible with the unsubstituted 4-pyridyl analog due to altered electronic character and steric presentation [1]. The platelet aggregation inhibitor series further demonstrated that the position of the pyridine nitrogen (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) combined with C5 substituent variation produced differential antiaggregatory activity profiles across a 100-fold concentration range (1·10⁻⁶ to 1·10⁻⁴ mol·L⁻¹), underscoring the non-interchangeable nature of pyridyl substitution patterns in this scaffold class [2].

Structure-Based Drug Design Kinase Inhibitor Design FXR Pharmacology

C5 Methyl vs. C5 Cyclopropyl: Lipophilicity and Metabolic Stability Trade-off

The C5-cyclopropyl analog, 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylic Acid (CAS 1020569-99-6, MW = 299.11 g·mol⁻¹), represents the closest commercially cataloged structural neighbor differing only in the C5 substituent (cyclopropyl vs. methyl) . The cyclopropyl group introduces an additional sp³ carbon atom and increases the molecular weight by 26.04 g·mol⁻¹ compared to the methyl analog while simultaneously elevating lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 based on fragment-based logP contributions). In general drug design, replacing a C5-methyl with a C5-cyclopropyl group increases metabolic stability by reducing CYP-mediated oxidation at the benzylic/allylic position, but it also increases steric demand which may be detrimental for targets with constrained binding pockets such as the FXR ligand-binding domain where the C5 position is oriented toward a narrow hydrophobic channel [1]. The methyl analog therefore offers a lower-lipophilicity, lower-molecular-weight option that may be preferred when target pocket size restricts C5 substituent bulk or when physicochemical property optimization prioritizes lower logP.

Drug Metabolism PK Optimization Lead Optimization

Isoxazole C4 Carboxylic Acid Regiochemistry: 4-COOH vs. 3-COOH Isomer Synthetic Versatility

The target compound features the carboxylic acid at the isoxazole C4 position, which is synthetically distinct from the more common 3-isoxazolecarboxylic acid or 5-isoxazolecarboxylic acid regioisomers. The nucleophilic aromatic substitution chemistry of 3,5-disubstituted isoxazole-4-carboxylic acid anions has been systematically characterized by Mosher and Natale, demonstrating that the C4 carboxylate anion can undergo addition–elimination reactions with electrophilic heterocycles such as 9-chloroacridine to yield acridinylmethylisoxazole adducts, a reactivity profile not accessible to the corresponding 3-COOH or 5-COOH isomers [1][2]. Molecular mechanics calculations supported the rationale for this specific reactivity, which is governed by the unique electronic distribution in the 4-carboxylate-substituted isoxazole ring. A patent describing isoxazole carboxamides as irreversible SMYD inhibitors (US20180230110A1) further indicates that the 4-carboxylic acid regioisomer is the preferred attachment point for generating biologically active amide derivatives targeting epigenetic proteins [3].

Fragment-Based Drug Discovery Synthetic Chemistry Heterocycle Functionalization

Pyridinylisoxazole Scaffold Platelet Antiaggregatory Activity: Concentration-Dependent Differentiation Across the Series

The broader 3-pyridylisoxazole class, to which the target compound belongs, has been characterized as a novel class of supercooperative human platelet aggregation inhibitors that do not act via cyclooxygenase inhibition, thromboxane synthase inhibition, or thrombin inhibition [1][2]. In the systematic study by Demina et al. (2014), a library of 5-substituted 3-pyridylisoxazoles demonstrated in vitro antiaggregatory activity in human platelet-rich blood plasma across the concentration range of 1·10⁻⁶ mol·L⁻¹ to 1·10⁻⁴ mol·L⁻¹ with arachidonic acid as the aggregation inducer, revealing that activity is exquisitely dependent on the nature and orientation of both the C3 pyridyl substituent and the C5 substituent [2]. Specifically, the study evaluated 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers at the C3 position with varying C5 substituents, finding that each combination produced a distinct activity fingerprint. The target compound, bearing the 3,5-dichloro-4-pyridyl group at C3 and methyl at C5, occupies a specific point in this activity landscape that cannot be approximated by substituting either the pyridyl orientation or the C5 alkyl group.

Platelet Aggregation Inhibition Thromboxane A2 Receptor Cardiovascular Research

Optimal Research and Procurement Scenarios for 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid


FXR Agonist Lead Optimization: Compact Methyl Analog for Library Synthesis

For medicinal chemistry programs developing farnesoid X receptor (FXR) agonists based on the GW4064 scaffold, this compound serves as the key C5-methyl carboxylic acid building block. The 3,5-dichloro-4-pyridyl group has been co-crystallized with FXR (PDB 3FXV) confirming hydrogen-bond interactions with Tyr373 and Ser336, while the C5-methyl group provides a minimal-steric-footprint substituent suitable for exploring narrow hydrophobic channels in the FXR binding pocket [1]. The free carboxylic acid enables direct amide coupling to diverse amine-containing fragments without requiring a preparatory ester hydrolysis step [2].

Platelet Aggregation Inhibitor Mechanistic Probe Synthesis

Researchers investigating thromboxane A2 receptor-mediated platelet aggregation can employ this compound as a precursor for synthesizing 3-pyridylisoxazole-based probes. The compound's class has demonstrated supercooperative inhibition of human platelet aggregation at 1·10⁻⁶ to 1·10⁻⁴ mol·L⁻¹, acting through a mechanism distinct from cyclooxygenase or thromboxane synthase inhibition [1]. The 3,5-dichloro-4-pyridyl variant represents a specific point in the pyridyl-isomer activity landscape that cannot be replicated by 2-pyridyl or 3-pyridyl analogs [1].

Nucleophilic Aromatic Substitution Chemistry: Isoxazole C4 Anion Derivatization

This compound is uniquely suited for nucleophilic aromatic substitution reactions at the isoxazole C4 position via anion formation, as established by Mosher & Natale (1995). The C4-carboxylate anion undergoes addition–elimination with electrophilic heterocycles to generate acridinylmethylisoxazole adducts, a synthetic transformation that is regiospecific to the 4-carboxylic acid isomer and not achievable with 3-COOH or 5-COOH isoxazole regioisomers [1]. The 3,5-dichloro-4-pyridyl group at C3 provides additional electronic tuning of the isoxazole ring for this anion chemistry [1].

SMYD Epigenetic Inhibitor Fragment Coupling

For drug discovery programs targeting SMYD2/SMYD3 epigenetic proteins, this compound provides a direct-entry carboxylic acid fragment for generating isoxazole carboxamide-based irreversible inhibitors as described in patent US20180230110A1 [1]. The pre-formed acid eliminates the ester hydrolysis step and its associated risk of dichloropyridine degradation, accelerating SAR exploration around the isoxazole-4-carboxamide series [1].

Quote Request

Request a Quote for 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.